molecular formula C19H26N4O2 B2751006 4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797261-51-8

4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2751006
CAS No.: 1797261-51-8
M. Wt: 342.443
InChI Key: YLTLWTWKBGXMCU-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
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Scientific Research Applications

Molecular Stabilities and Conformational Analyses

A detailed study focusing on the molecular stabilities, conformational analyses, and the potential anti-cancer properties of various compounds, including benzimidazole derivatives bearing 1,2,4-triazole, highlights the significance of molecular docking and density functional theory in understanding these compounds' interactions with the EGFR binding pocket. The study reveals insights into the anti-cancer properties, particularly highlighting the importance of inter-molecular hydrogen bonding in enhancing the activity against cancer cells (Karayel, 2021).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of new heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide shows significant potential in lipase and α-glucosidase inhibition. The study elaborates on the synthesis processes and the bioactive potential of these compounds, indicating their relevance in developing treatments targeting specific enzymes (Bekircan, Ülker, & Menteşe, 2015).

Synthesis and Cytotoxic Evaluation

An investigation into the synthesis and cytotoxic evaluation of novel 1,2,3-triazole-4-linked compounds provides insights into their potential anticancer activities. This research outlines the synthetic pathways and evaluates the compounds' efficacy against human breast cancer cell lines, contributing to the ongoing search for more effective cancer treatments (Mahdavi et al., 2016).

Pharmacological Evaluation of Thiazolo-Triazolo-Pyridine Derivatives

A study on the synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives sheds light on their significant antibacterial and antifungal activity. The research provides a foundation for the development of new antimicrobial agents, highlighting the therapeutic potential of these novel compounds (Suresh, Lavanya, & Rao, 2016).

Synthesis and Cardiotropic Activity

Exploration of the synthesis and cardiotropic activity of cyclic methoxyphenyltriazaalkanes reveals their potential in developing treatments for arrhythmia. The study compares the cardiotropic actions of these compounds with previously studied analogs, identifying the most effective compounds for further pharmacological evaluation (Mokrov et al., 2019).

Properties

IUPAC Name

4-cyclopropyl-5-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-21-19(24)23(16-6-7-16)18(20-21)15-8-10-22(11-9-15)13-14-4-3-5-17(12-14)25-2/h3-5,12,15-16H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTLWTWKBGXMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC(=CC=C3)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.